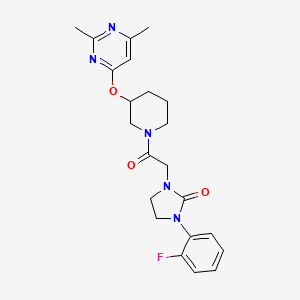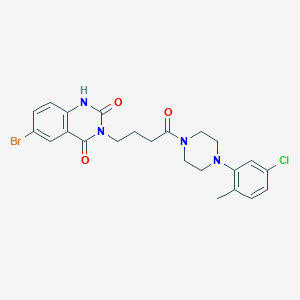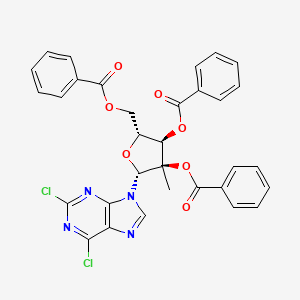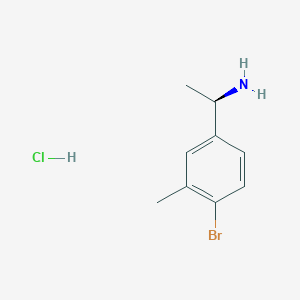
1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C22H26FN5O3 and its molecular weight is 427.48. The purity is usually 95%.
The exact mass of the compound 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Compounds structurally related to oxazolidinones, which include the morpholine derivative linezolid and piperazine derivative eperezolid, have shown significant antibacterial properties. These agents are effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms. A series of piperazinyl oxazolidinones with heteroaromatic ring substitutions have been prepared, revealing compounds with potent antibacterial properties and in vivo efficacy comparable to that of linezolid (Tucker et al., 1998).
Neurodegenerative Disorders Imaging
Fluoroethoxy and fluoropropoxy substituted compounds have been synthesized and found to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, labeled with fluorine-18, are promising for the study of PBR expression in neurodegenerative disorders using positron emission tomography (PET) imaging, indicating their potential application in diagnosing and understanding the progression of diseases like Alzheimer's (Fookes et al., 2008).
Serotonin Receptor Antagonists
Research on substituted 3-(4-fluorophenyl)-1H-indoles has led to the development of compounds with high 5-HT2 receptor affinity and selectivity. These compounds, designed to inhibit the quipazine-induced head twitch syndrome in rats, show promise as serotonin 5-HT2 antagonists, potentially contributing to treatments for disorders related to serotonin system dysregulation (Andersen et al., 1992).
Fluorescent pH Sensors
Novel fluorescent pH sensors based on the intramolecular hydrogen bonding ability of naphthalimide have been developed. Certain derivatives exhibit strong fluorescence quenching and red shift in weakly acidic conditions, demonstrating their utility as pH sensors for biological and chemical applications (Cui et al., 2004).
GPIIb/IIIa Integrin Antagonists
Compounds have been identified that serve as potent and orally active fibrinogen receptor antagonists, indicating their potential for antithrombotic treatment. These compounds, characterized by trisubstituted beta-amino acid residues, demonstrate an excellent profile in inhibiting human platelet aggregation, suggesting their application in the acute phase of thrombotic treatment (Hayashi et al., 1998).
Propiedades
IUPAC Name |
1-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-(2-fluorophenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O3/c1-15-12-20(25-16(2)24-15)31-17-6-5-9-26(13-17)21(29)14-27-10-11-28(22(27)30)19-8-4-3-7-18(19)23/h3-4,7-8,12,17H,5-6,9-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARADBOWWCPPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2979256.png)
![N-(2-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2979257.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2979259.png)
![methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B2979261.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide](/img/structure/B2979263.png)






![N-([2,3'-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2979278.png)